(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, a sulfinamide group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phosphanyl group: This can be achieved through the reaction of a suitable aryl halide with a phosphine reagent under palladium-catalyzed conditions.
Introduction of the sulfinamide group: This step involves the reaction of a sulfinyl chloride with an amine, followed by purification to obtain the desired sulfinamide.
Coupling of the functional groups: The final step involves coupling the phosphanyl and sulfinamide intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as transition metal centers in catalytic reactions. The phosphanyl group can coordinate to metal centers, facilitating various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfoxide: Similar structure but with a sulfoxide group instead of a sulfinamide group.
Uniqueness
The uniqueness of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of functional groups, which provides a unique reactivity profile and makes it a versatile ligand in various catalytic processes. The presence of both phosphanyl and sulfinamide groups allows for diverse interactions with metal centers and other molecules, enhancing its utility in asymmetric synthesis and other applications.
Properties
Molecular Formula |
C28H44NOPS |
---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H44NOPS/c1-20-17-21(2)19-22(18-20)25(29(12)32(30)28(9,10)11)23-15-13-14-16-24(23)31(26(3,4)5)27(6,7)8/h13-19,25H,1-12H3/t25-,32?/m1/s1 |
InChI Key |
HDWNFMMQTMQPQR-LYYPKXFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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